
(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group This compound features a 2,6-dimethylphenyl group and a 3-nitrophenyl group attached to the prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 2,6-dimethylaniline with 3-nitrocinnamoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2,6-dimethylaniline attacks the carbonyl carbon of 3-nitrocinnamoyl chloride, forming the desired enamide product.
Reaction Conditions:
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Triethylamine or pyridine
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The double bond in the enamide can be hydrogenated to form the corresponding amide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Reduction of Nitro Group: (E)-N-(2,6-dimethylphenyl)-3-(3-aminophenyl)prop-2-enamide
Hydrogenation of Double Bond: N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)propanamide
Scientific Research Applications
(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the nitro group, resulting in different reactivity and biological activity.
N-(2,6-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position, affecting its chemical and biological properties.
Uniqueness
(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The combination of the 2,6-dimethylphenyl and 3-nitrophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-3-6-13(2)17(12)18-16(20)10-9-14-7-4-8-15(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWXAPDOJMNNSW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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